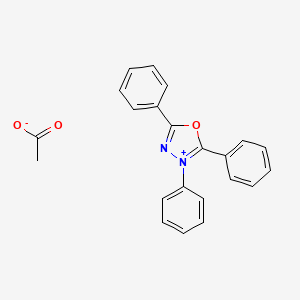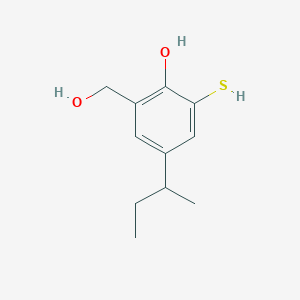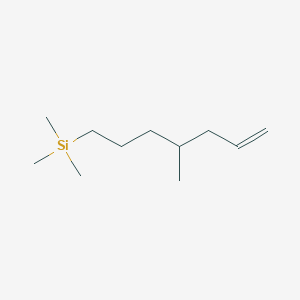![molecular formula C11H12F3NOS B14397383 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide CAS No. 87943-22-4](/img/structure/B14397383.png)
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is an organic compound characterized by the presence of trifluoromethyl, acetamide, and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable sulfanyl derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trifluoroacetic anhydride and 4-methylthiophenol. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The acetamide group contributes to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoroacetamide
- 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other trifluoroacetamide derivatives, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
87943-22-4 |
|---|---|
Formule moléculaire |
C11H12F3NOS |
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C11H12F3NOS/c1-8-2-4-9(5-3-8)17-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
Clé InChI |
CBNUDLPFAXGAFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


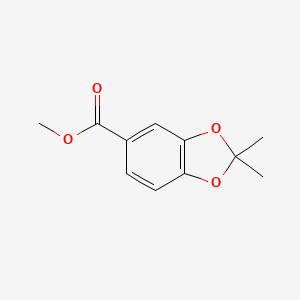
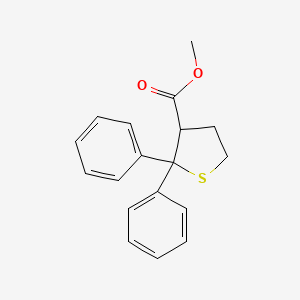
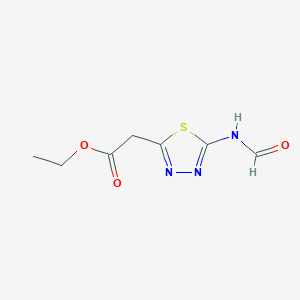
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
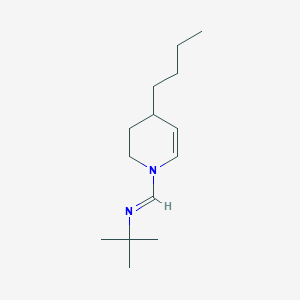
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
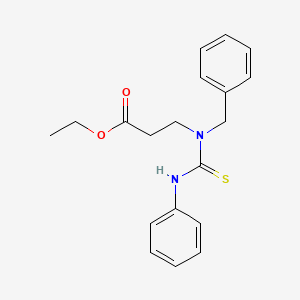
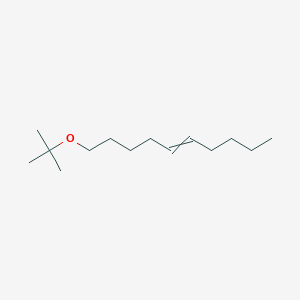
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
